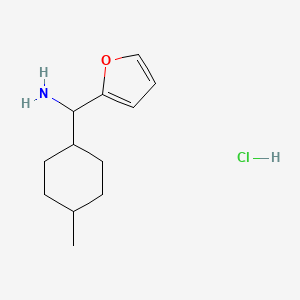
Furan-2-yl(4-methylcyclohexyl)methanamin-Hydrochlorid
Übersicht
Beschreibung
Furan-2-yl(4-methylcyclohexyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C12H20ClNO and its molecular weight is 229.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality Furan-2-yl(4-methylcyclohexyl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Furan-2-yl(4-methylcyclohexyl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Furan-Derivate sind für ihre signifikante antibakterielle Aktivität bekannt . Sie werden im Bereich der pharmazeutischen Chemie eingesetzt, um dem mikrobiellen Widerstand zu begegnen . Der Furan-Kern ist eine wesentliche synthetische Technik bei der Suche nach neuen Medikamenten . Furan-haltige Verbindungen weisen eine breite Palette an vorteilhaften biologischen und pharmakologischen Eigenschaften auf .
Antimikrobielle Medikamente
Furan-haltige Verbindungen sind eines der leistungsstärksten Werkzeuge im Kampf gegen bakterielle Infektionen, die durch Stämme verursacht werden . Es besteht ein dringender Bedarf an der Suche nach neuen antimikrobiellen Verbindungen zur Behandlung multiresistenter Erkrankungen mit unterschiedlichen Wirkmechanismen .
Therapeutische Vorteile
Furan hat eine Vielzahl von therapeutischen Vorteilen, wie z. B. anti-ulcerative, diuretische, muskelrelaxierende, antiprotozoale, antibakterielle oder antimykotische oder antivirale, entzündungshemmende, analgetische, antidepressive, anxiolytische, antiparkinsonische, antiglauomatöse, antihypertensive, Anti-Aging- und Antikrebsmittel .
Sirtuin 2-Inhibitoren
Furan-2-yl(4-methylcyclohexyl)methanamin-Hydrochlorid-Derivate wurden als neue menschliche Sirtuin 2-Inhibitoren identifiziert . Sirtuin 2 (SIRT2), ein Mitglied der Sirtuin-Familie, wurde als vielversprechendes Medikamenten-Ziel bei Krebs, neurodegenerativen Erkrankungen, Typ-II-Diabetes und bakteriellen Infektionen angesehen .
Synthese von neuartigen Verbindungen
Furan-Derivate werden bei der Synthese von neuartigen Verbindungen eingesetzt. Zum Beispiel führte eine Reihe synthetisierter (5-Phenylfuran-2-yl)methanamin-Derivate zur Identifizierung einer potenten Verbindung mit einem IC50-Wert von 2,47 μM, die potenter ist als AGK2 (IC50 = 17,75 μM) .
Industrielle Anwendungen
Furan ist ein wichtiger Ausgangsstoff für eine Vielzahl von Industrien zur Herstellung vieler nützlicher Produkte. Es wird zur Herstellung von Pharmazeutika, Harzen, Agrochemikalien und Lacken verwendet .
Wirkmechanismus
Target of Action
They have been employed as medicines in a number of distinct disease areas .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Furan derivatives have been found to have a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the wide range of effects observed for furan derivatives, it’s likely that “Furan-2-yl(4-methylcyclohexyl)methanamine hydrochloride” could have multiple effects at the molecular and cellular level .
Biochemische Analyse
Biochemical Properties
Furan-2-yl(4-methylcyclohexyl)methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific sites on enzymes or proteins, leading to either inhibition or activation of their functions. For instance, this compound may bind to the active site of an enzyme, altering its conformation and affecting its catalytic activity .
Cellular Effects
Furan-2-yl(4-methylcyclohexyl)methanamine hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activities within the cell .
Molecular Mechanism
The molecular mechanism of action of Furan-2-yl(4-methylcyclohexyl)methanamine hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors or enzymes, leading to alterations in their activity. These interactions can result in the inhibition of enzyme activity or the activation of signaling pathways, ultimately affecting gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Furan-2-yl(4-methylcyclohexyl)methanamine hydrochloride can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of Furan-2-yl(4-methylcyclohexyl)methanamine hydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of metabolic processes .
Metabolic Pathways
Furan-2-yl(4-methylcyclohexyl)methanamine hydrochloride is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound may enhance or inhibit the activity of enzymes involved in metabolic pathways, leading to changes in the levels of specific metabolites .
Transport and Distribution
The transport and distribution of Furan-2-yl(4-methylcyclohexyl)methanamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. For example, this compound may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins .
Subcellular Localization
The subcellular localization of Furan-2-yl(4-methylcyclohexyl)methanamine hydrochloride is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound within specific subcellular regions can influence its interactions with biomolecules and its overall biochemical activity .
Eigenschaften
IUPAC Name |
furan-2-yl-(4-methylcyclohexyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-9-4-6-10(7-5-9)12(13)11-3-2-8-14-11;/h2-3,8-10,12H,4-7,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYNPFSCQAXUFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(C2=CC=CO2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


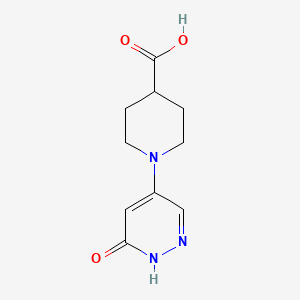
![2-(2-methoxyethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1471931.png)

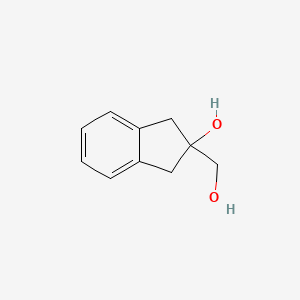
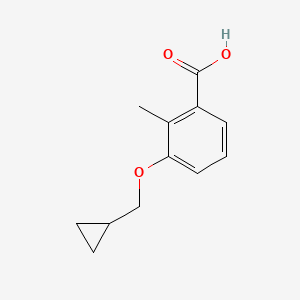
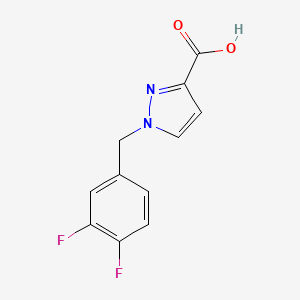

![4-(chloromethyl)-1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1471941.png)



![2-Oxaspiro[3.5]nonan-7-amine](/img/structure/B1471946.png)

![1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1471948.png)
